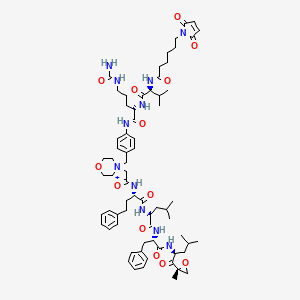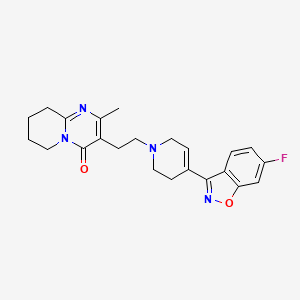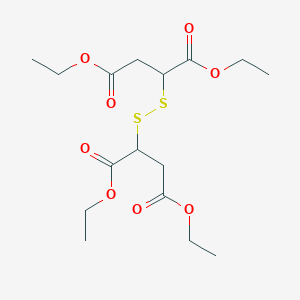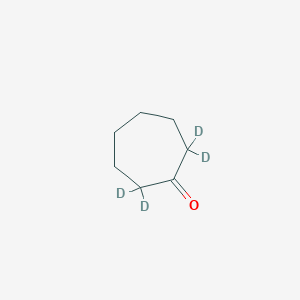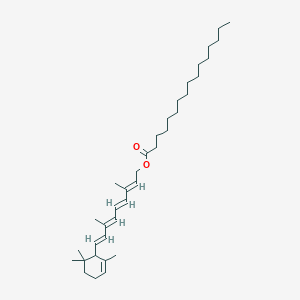
4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate is a synthetic derivative of retinol, commonly known as vitamin A. This compound is characterized by its unique molecular structure, which includes a retinol backbone with a hexadecanoate ester group attached. The molecular formula for this compound is C36H60O2, and it has a molecular weight of 524.86 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate typically involves the esterification of 4,5-Didehydro-5,6-dihydro-retinol with hexadecanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Análisis De Reacciones Químicas
Types of Reactions
4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol or other reduced forms.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various retinoid derivatives.
Biology: This compound is studied for its role in cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential in treating skin disorders and other medical conditions.
Mecanismo De Acción
The mechanism of action of 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are involved in regulating gene expression. This interaction leads to changes in cellular processes such as differentiation, proliferation, and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Retinol: The parent compound of 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate, known for its role in vision and skin health.
Retinoic Acid: An oxidized form of retinol, widely used in dermatology for its anti-aging and acne-treating properties.
Retinyl Palmitate: Another ester of retinol, commonly used in skincare products for its stability and efficacy.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications enhance its stability and efficacy, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C36H60O2 |
|---|---|
Peso molecular |
524.9 g/mol |
Nombre IUPAC |
[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-2-en-1-yl)nona-2,4,6,8-tetraenyl] hexadecanoate |
InChI |
InChI=1S/C36H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-25-35(37)38-30-28-32(3)23-20-22-31(2)26-27-34-33(4)24-21-29-36(34,5)6/h20,22-24,26-28,34H,7-19,21,25,29-30H2,1-6H3/b23-20+,27-26+,31-22+,32-28+ |
Clave InChI |
NKWCGLVWHWLZLP-FFHKNEKCSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C1C(=CCCC1(C)C)C |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1C(=CCCC1(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2,4-Difluorophenyl)methylcarbamoyl]-3-hydroxy-1-[(4-methyl-1,3-oxazinan-2-yl)methyl]-4-oxopyridine-2-carboxylic acid](/img/structure/B13434050.png)
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13434062.png)
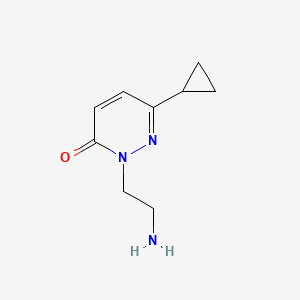
![B-[3-[[2-Hydroxy-3-[3-(triethoxysilyl)propoxy]propyl]amino]phenyl]boronic acid](/img/structure/B13434074.png)
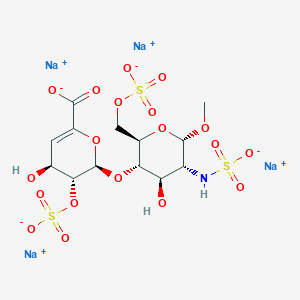

![N-[(1S,5R)-8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B13434091.png)
